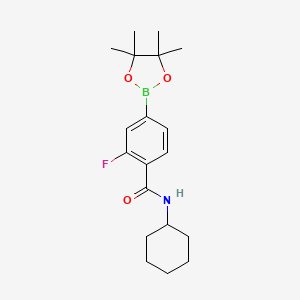

N-cyclohexyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS No.:

Cat. No.: VC13625953

Molecular Formula: C19H27BFNO3

Molecular Weight: 347.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H27BFNO3 |

|---|---|

| Molecular Weight | 347.2 g/mol |

| IUPAC Name | N-cyclohexyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

| Standard InChI | InChI=1S/C19H27BFNO3/c1-18(2)19(3,4)25-20(24-18)13-10-11-15(16(21)12-13)17(23)22-14-8-6-5-7-9-14/h10-12,14H,5-9H2,1-4H3,(H,22,23) |

| Standard InChI Key | WANRXUOKTLHYOK-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC3CCCCC3)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC3CCCCC3)F |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

N-Cyclohexyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide features a benzamide core substituted with a fluorine atom at the 2-position and a pinacol boronate ester at the 4-position. The cyclohexyl group attached to the amide nitrogen enhances steric bulk, influencing solubility and reactivity. Key molecular properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₂₇BFNO₃ | |

| Molecular Weight | 347.24 g/mol | |

| CAS Number | 736989-95-0 | |

| Purity (Commercial) | ≥95% |

Comparative analysis with structurally analogous boronic esters, such as 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 1374508-59-4), reveals that the cyclohexyl group in the target compound reduces crystallinity but improves thermal stability .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically employs a Miyaura borylation reaction, where a palladium catalyst facilitates the coupling of a benzamide precursor with bis(pinacolato)diboron. Key steps include:

-

Substrate Preparation: A 2-fluoro-4-bromo-benzamide derivative is treated with cyclohexylamine to introduce the N-cyclohexyl group.

-

Borylation: The brominated intermediate reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium carbonate under inert atmosphere.

-

Purification: Column chromatography or recrystallization yields the final product with >95% purity.

Reaction conditions are optimized at 80–100°C in tetrahydrofuran (THF), achieving yields of 70–85%.

Industrial Production

Industrial processes utilize continuous flow reactors to enhance scalability and reproducibility. Automated systems monitor parameters such as temperature, pressure, and catalyst loading, ensuring consistent product quality. A representative protocol involves:

| Parameter | Industrial Setting |

|---|---|

| Catalyst | Pd(OAc)₂ with XPhos ligand |

| Solvent | 1,4-Dioxane |

| Reaction Time | 2–4 hours |

| Throughput | 5–10 kg/day |

Reactivity and Chemical Applications

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides. For example, reaction with 4-bromotoluene in the presence of Pd(PPh₃)₄ yields biaryl derivatives, crucial in drug discovery.

Functional Group Transformations

The boronate ester undergoes hydrolysis to generate boronic acids, which are unstable but reactive intermediates. This property is exploited in PROTAC (Proteolysis-Targeting Chimera) synthesis, where the compound links target proteins to E3 ubiquitin ligases.

Pharmaceutical and Material Science Applications

Drug Discovery

Boronic acids are integral to kinase inhibitors, such as bortezomib, a proteasome inhibitor. The fluorine atom in this compound enhances metabolic stability, reducing off-target effects . Current research explores its use in covalent inhibitors targeting cysteine residues.

Polymer Chemistry

Incorporating the compound into polymers improves thermal stability and optical properties. For instance, boron-containing polyimides exhibit low dielectric constants, making them suitable for microelectronics.

| Precaution | Recommendation |

|---|---|

| Storage | 2–8°C under argon |

| Personal Protective Equipment | Gloves, goggles, lab coat |

| Spill Management | Absorb with inert material |

The compound is hygroscopic and may release hydrogen gas upon contact with moisture.

Future Directions

Ongoing studies aim to optimize the compound’s enantioselectivity in asymmetric catalysis and expand its role in bioorthogonal chemistry. Advances in flow chemistry and catalyst design are expected to enhance synthetic efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume